molecular formula C11H12S B099072 Benzo[b]thiophene, 2-propyl- CAS No. 16587-32-9

Benzo[b]thiophene, 2-propyl-

Cat. No. B099072
CAS RN: 16587-32-9
M. Wt: 176.28 g/mol
InChI Key: IBJARYHUXSJWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene, 2-propyl- is a chemical compound that belongs to the family of benzo[b]thiophenes. It is a heterocyclic aromatic organic compound that contains a benzene ring fused to a thiophene ring. This compound has attracted the attention of researchers due to its potential use in various scientific applications.

Mechanism Of Action

The mechanism of action of Benzo[b]thiophene, 2-propyl- is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

Benzo[b]thiophene, 2-propyl- has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzo[b]thiophene, 2-propyl- in lab experiments is its broad spectrum of biological activities. It can be used to study various biological processes, such as apoptosis, inflammation, and microbial growth. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of Benzo[b]thiophene, 2-propyl-. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored. Finally, the development of novel derivatives of Benzo[b]thiophene, 2-propyl- with improved biological activities should be pursued.
Conclusion:
In conclusion, Benzo[b]thiophene, 2-propyl- is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. It exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Further research is needed to fully understand its mechanism of action and to explore its potential use as a therapeutic agent.

Scientific Research Applications

Benzo[b]thiophene, 2-propyl- has been extensively studied for its potential use in various scientific applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

16587-32-9

Product Name

Benzo[b]thiophene, 2-propyl-

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

2-propyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3

InChI Key

IBJARYHUXSJWRZ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=CC=CC=C2S1

Canonical SMILES

CCCC1=CC2=CC=CC=C2S1

synonyms

2-PROPYLBENZO[B]THIOPHENE

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-n-Propylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 9.7 mmoles, 5.7 ml), n-bromopropane (9.7 mmoles, 0.88 ml) and THF (20 ml). 1.11 g (85%) of a light yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
n-bromopropane
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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